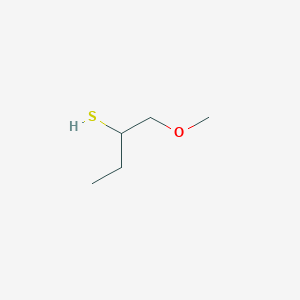
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C15H16INO and a molecular weight of 353.2 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with methyl groups and a phenylethyl ketone moiety. It is often used in various chemical and biological research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide typically involves the reaction of 1,3-dimethylpyridinium iodide with 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenylethyl ketone moiety plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Phenacylpyridinium bromide: Similar structure with a bromide ion instead of iodide.
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridinium bromide: Another analog with a bromide ion.
Uniqueness
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of an iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C15H16INO |
|---|---|
Molecular Weight |
353.20 g/mol |
IUPAC Name |
2-(1,5-dimethylpyridin-1-ium-3-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-12-8-13(11-16(2)10-12)9-15(17)14-6-4-3-5-7-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DHRZYIWHOYBHPD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C)CC(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
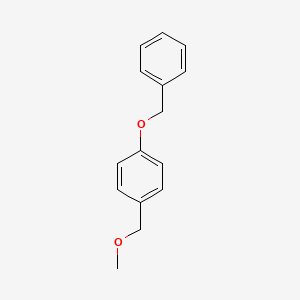
![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)
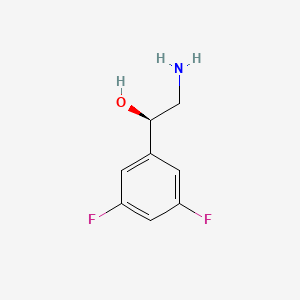

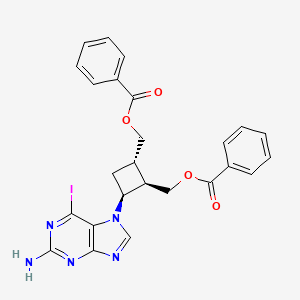

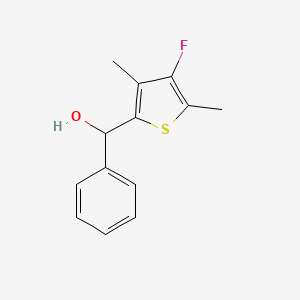
![4-Methyl-4-(1-methylcyclopropyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15242505.png)
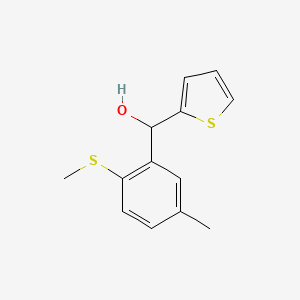
![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
